molecular formula C17H23FN2O3 B2920165 tert-Butyl 1-(4-fluorobenzoyl)piperidin-4-ylcarbamate CAS No. 1286274-34-7

tert-Butyl 1-(4-fluorobenzoyl)piperidin-4-ylcarbamate

Cat. No.: B2920165
CAS No.: 1286274-34-7
M. Wt: 322.38
InChI Key: JKRZDZDXRCIWLS-UHFFFAOYSA-N
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Description

tert-Butyl 1-(4-fluorobenzoyl)piperidin-4-ylcarbamate is a chemical compound with the molecular formula C17H23FN2O3. It is known for its applications in various fields of scientific research, particularly in chemistry and pharmacology. The compound is characterized by the presence of a piperidine ring, a fluorobenzoyl group, and a tert-butyl carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-(4-fluorobenzoyl)piperidin-4-ylcarbamate typically involves the reaction of tert-butyl piperidin-4-ylcarbamate with 4-fluorobenzoic acid. The reaction is carried out in the presence of N-ethyl-N,N-diisopropylamine and N-[(dimethylamino)-3-oxo-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate as reagents. The reaction is conducted at room temperature (25°C) for approximately 3 hours. The product is then isolated and purified using standard techniques such as washing with water and brine, followed by drying over anhydrous sodium sulfate and concentration under reduced pressure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-(4-fluorobenzoyl)piperidin-4-ylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzoyl group, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidinylcarbamates.

Scientific Research Applications

tert-Butyl 1-(4-fluorobenzoyl)piperidin-4-ylcarbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 1-(4-fluorobenzoyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-Butyl 1-(4-fluorobenzoyl)piperidin-4-ylcarbamate include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of a piperidine ring with a fluorobenzoyl group and a tert-butyl carbamate moiety. These structural elements contribute to its distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

tert-butyl N-[1-(4-fluorobenzoyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)19-14-8-10-20(11-9-14)15(21)12-4-6-13(18)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRZDZDXRCIWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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